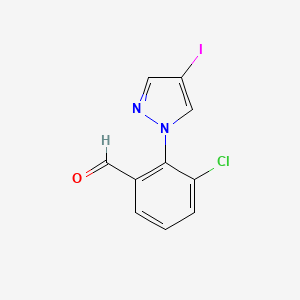![molecular formula C7H7BrN4O B13085511 6-Bromo-8-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13085511.png)
6-Bromo-8-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-8-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is characterized by the presence of a bromine atom at the 6th position, a methoxy group at the 8th position, and a methyl group at the 3rd position on the triazolopyrazine ring. It has garnered interest in the fields of medicinal and pharmaceutical chemistry due to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine typically involves the following steps:
Formation of the Triazolopyrazine Core: The triazolopyrazine core can be synthesized through the cyclization of appropriate precursors such as enaminonitriles and benzohydrazides under microwave irradiation.
Methoxylation: The methoxy group can be introduced using methanol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Methylation: The methyl group can be introduced using methyl iodide (CH3I) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-8-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS), dichloromethane (DCM), room temperature.
Methoxylation: Methanol, sodium hydride (NaH) or potassium carbonate (K2CO3), reflux.
Methylation: Methyl iodide (CH3I), base (e.g., sodium hydride), room temperature.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Oxidation Products: Oxidized derivatives with different functional groups.
Coupling Products: Complex structures formed through coupling reactions.
Aplicaciones Científicas De Investigación
6-Bromo-8-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a kinase inhibitor, particularly targeting c-Met and VEGFR-2 kinases.
Biological Research: The compound has shown antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela.
Pharmaceutical Development: It is being explored as a lead compound for the development of new anticancer drugs with high selectivity and low toxicity.
Chemical Biology: The compound can be used as a tool to study kinase signaling pathways and their role in cancer progression.
Mecanismo De Acción
The mechanism of action of 6-Bromo-8-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine involves the inhibition of specific kinases such as c-Met and VEGFR-2. These kinases play crucial roles in cell signaling pathways that regulate cell proliferation, survival, and angiogenesis. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound binds to the active sites of these kinases, preventing their activation and downstream signaling .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole ring structure and have been studied for their biological activities, including acting as RORγt inverse agonists and JAK inhibitors.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds have shown diverse pharmacological activities such as anticancer, antimicrobial, and anti-inflammatory properties.
Uniqueness
6-Bromo-8-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit both c-Met and VEGFR-2 kinases makes it a promising candidate for anticancer drug development .
Propiedades
Fórmula molecular |
C7H7BrN4O |
|---|---|
Peso molecular |
243.06 g/mol |
Nombre IUPAC |
6-bromo-8-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C7H7BrN4O/c1-4-10-11-6-7(13-2)9-5(8)3-12(4)6/h3H,1-2H3 |
Clave InChI |
YLRSCBQPZMTZHG-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C2N1C=C(N=C2OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


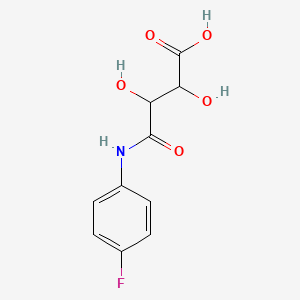
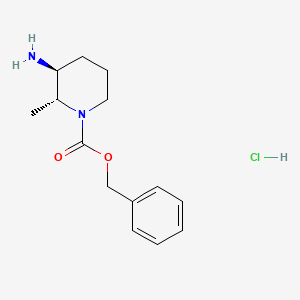
![Phenyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone](/img/structure/B13085461.png)

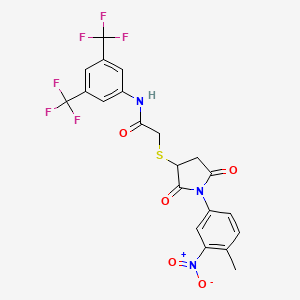


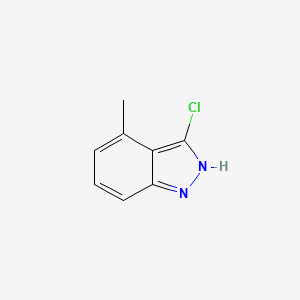
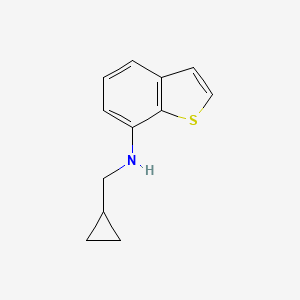
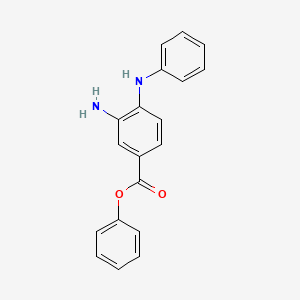
![2-amino-N-[(2S)-2-[benzyl(methyl)amino]cyclohexyl]propanamide](/img/structure/B13085502.png)
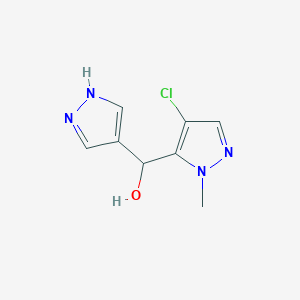
![Perfluorophenyl benzo[d][1,3]dioxole-4-carboxylate](/img/structure/B13085504.png)
